molecular formula C18H22N4O5 B2564580 benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate CAS No. 2034562-37-1

benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate

Cat. No.: B2564580
CAS No.: 2034562-37-1
M. Wt: 374.397
InChI Key: DHDYRGGCQPLYOD-UHFFFAOYSA-N
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Description

Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with an oxan-4-yl (tetrahydropyran) group. The molecule also contains two carbamate functionalities: a benzyl carbamate and a methyl carbamoyl group linked via a methylene bridge.

Properties

IUPAC Name

benzyl N-[2-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c23-15(10-20-18(24)26-12-13-4-2-1-3-5-13)19-11-16-21-17(22-27-16)14-6-8-25-9-7-14/h1-5,14H,6-12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDYRGGCQPLYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate typically involves multiple steps, including the formation of the oxadiazole ring and subsequent carbamoylation. One common method involves the reaction of an appropriate oxadiazole precursor with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the carbamate group, leading to the formation of amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can produce amines from the carbamate group .

Scientific Research Applications

Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core: 1,2,4-Oxadiazole vs. 1,3-Oxazole

The 1,2,4-oxadiazole ring in the target compound differs from 1,3-oxazole derivatives (e.g., 4-benzyl-1,3-oxazol-5(4H)-ones in ) in nitrogen placement and electronic properties.

  • Electronic Effects : Oxadiazoles are electron-deficient due to two nitrogen atoms in the ring, enhancing their stability against hydrolysis compared to oxazoles . This makes oxadiazoles more suitable for drug design where metabolic resistance is critical.
  • Synthetic Routes : 1,3-Oxazoles in were synthesized via N-acylation, cyclization, and Friedel-Crafts reactions using AlCl3 or H2SO4 . In contrast, 1,2,4-oxadiazoles typically require nitrile oxides and amidoximes for cyclization, suggesting divergent synthetic pathways.

Substituent Effects: Tetrahydropyran vs. Aromatic Groups

The oxan-4-yl substituent in the target compound contrasts with the 4-(4-chlorophenylsulfonyl)phenyl moiety in ’s oxazoles:

  • Hydrophilicity : The tetrahydropyran group improves aqueous solubility compared to purely aromatic substituents, as seen in ’s benzyl carbamate derivative (high logP = 6.6 due to bulky aromatic groups) .

Carbamate Functionalities: Peptide-like vs. Small-Molecule Derivatives

The target compound’s bis-carbamate structure is less complex than the peptide-like benzyl carbamate in (C44H55N5O6, molecular weight 749.9):

  • Hydrogen Bonding: ’s compound has six hydrogen bond donors and seven acceptors, enabling strong biomolecular interactions. The target compound likely has fewer donors (two NH groups from carbamates) but retains acceptors (oxadiazole oxygen, carbamate carbonyls) .
  • Molecular Weight and Permeability : The target compound’s smaller size (~400–500 Da estimated) may offer better membrane permeability than ’s high-molecular-weight peptide analog, which faces diffusion limitations .

Data Table: Key Structural and Property Comparisons

Compound Class Heterocycle Key Substituents Molecular Weight (Da) H-Bond Donors H-Bond Acceptors LogP (Est.) Applications/Notes
Target Compound 1,2,4-Oxadiazole Oxan-4-yl, bis-carbamate ~400–500 2 6 2.5–3.5 Potential metabolic stability
4-Benzyl-1,3-oxazol-5(4H)-one 1,3-Oxazole 4-Chlorophenylsulfonyl, benzyl ~350–400 1 4 3.0–4.0 Cytotoxicity evaluated ()
Peptide-like Benzyl Carbamate None Multiple benzyl, stereocenters 749.9 6 7 6.6 High complexity, low solubility

Research Implications and Gaps

  • Bioactivity : While highlights cytotoxicity in oxazole derivatives, the target compound’s oxadiazole core may confer distinct biological activity (e.g., kinase inhibition or anti-inflammatory effects) warranting further study.
  • Crystallography : Structural elucidation of the target compound could leverage SHELX programs (), particularly for resolving the oxadiazole-tetrahydropyran conformation .

Biological Activity

Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group connected to an oxadiazole ring, which is known for its diverse biological activities. The presence of the oxane moiety enhances its structural complexity and may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Dhumal et al. (2021) reported that derivatives of 1,3,4-oxadiazoles demonstrate potent antibacterial activity against Mycobacterium bovis BCG, inhibiting both active and dormant states. This was attributed to their interaction with the enzyme enoyl reductase (InhA), crucial for fatty acid biosynthesis in mycobacteria .
  • Desai et al. (2018) found that certain oxadiazole derivatives showed superior antimicrobial activity compared to standard antibiotics like ampicillin. Their mechanism involved the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in fatty acid synthesis .

Cytotoxicity and Anticancer Potential

The anticancer potential of oxadiazole derivatives has been explored in various studies:

  • Compounds similar to this compound have been shown to exhibit cytotoxic effects against cancer cell lines. For example, derivatives with similar scaffolds have demonstrated IC50 values lower than those of established chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
  • Cell Membrane Disruption : Some oxadiazole derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Interference with DNA Replication : Certain compounds may interact with DNA or RNA synthesis pathways, affecting cellular replication processes.

Research Findings and Case Studies

Several studies have highlighted the promising biological activities of oxadiazole derivatives:

StudyCompoundActivityMechanism
Dhumal et al. (2021)1,3,4-Oxadiazole DerivativesAntimicrobialInhibition of InhA
Desai et al. (2018)Pyridine-based OxadiazolesAntimicrobialInhibition of FabI
Salama et al. (2020)2-Amino-OxadiazolesAntimicrobialInhibition of lipoteicholic acid synthesis

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